

# Vatinoxan Hydrochloride (MK-467): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |
|----------------------|-------------------------|-----------|
| Compound Name:       | Vatinoxan hydrochloride |           |
| Cat. No.:            | B1676622                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Vatinoxan, formerly known as MK-467, is a peripherally selective α2-adrenergic receptor antagonist.[1][2][3] Its unique pharmacological profile, characterized by limited ability to cross the blood-brain barrier, allows it to mitigate the undesirable cardiovascular side effects of centrally acting α2-adrenergic agonists while preserving their sedative and analgesic properties.[1][2][4] This technical guide provides an in-depth overview of **Vatinoxan hydrochloride**, including its nomenclature, mechanism of action, and a summary of key experimental findings. Detailed experimental protocols and signaling pathway diagrams are presented to support further research and development.

## **Nomenclature and Chemical Properties**

Vatinoxan is the officially adopted name for the compound previously identified by the research code MK-467.[2] It is most commonly used as its hydrochloride salt, **Vatinoxan hydrochloride**. [4][5][6][7]

Table 1: Chemical and Physical Properties of Vatinoxan and its Hydrochloride Salt



| Property            | Vatinoxan (Free Base)                                                                                                                         | Vatinoxan Hydrochloride                                                                                                                                                      |
|---------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name          | N-[2-[(2R,12bS)-2'- oxospiro[1,3,4,6,7,12b- hexahydro-[1]benzofuro[2,3- a]quinolizine-2,5'- imidazolidine]-1'- yl]ethyl]methanesulfonamide[2] | N-(2-((2R,12bS)-2'-oxo-<br>1,3,4,6,7,12b-<br>hexahydrospiro[benzofuro[2,3-<br>a]quinolizine-2,4'-<br>imidazolidin]-3'-<br>yl)ethyl)methanesulfonamide<br>hydrochloride[4][5] |
| Synonyms            | MK-467, L-659,066[1][3]                                                                                                                       | MK-467 hydrochloride, L-659,066 hydrochloride[6]                                                                                                                             |
| CAS Number          | 114914-42-0[1][2]                                                                                                                             | 130466-38-5[5][7]                                                                                                                                                            |
| Molecular Formula   | C20H26N4O4S[2]                                                                                                                                | C20H27CIN4O4S[5]                                                                                                                                                             |
| Molecular Weight    | 418.51 g/mol [2]                                                                                                                              | 454.97 g/mol [4][5]                                                                                                                                                          |
| Appearance          | -                                                                                                                                             | White to pale yellow, crystalline substance[4]                                                                                                                               |
| Solubility in Water | -                                                                                                                                             | Sparingly soluble[4]                                                                                                                                                         |

### **Mechanism of Action**

Vatinoxan functions as a competitive antagonist at  $\alpha$ 2-adrenergic receptors.[1] Its key characteristic is its peripheral selectivity, meaning it primarily acts on  $\alpha$ 2-receptors outside of the central nervous system (CNS).[1][3] This selectivity is attributed to its low lipid solubility and other physicochemical properties that limit its penetration across the blood-brain barrier.[2]

When co-administered with an  $\alpha$ 2-adrenergic agonist (e.g., medetomidine, dexmedetomidine), Vatinoxan selectively blocks the agonist's effects on peripheral  $\alpha$ 2-receptors, which are responsible for vasoconstriction and subsequent bradycardia.[1][3][4] Concurrently, the  $\alpha$ 2-agonist can still exert its effects on central  $\alpha$ 2-receptors to produce sedation and analgesia.[4]





Click to download full resolution via product page

Caption: Vatinoxan's peripheral action on  $\alpha$ 2-receptors.

## **Quantitative Data from Experimental Studies**

The following tables summarize quantitative data from various studies investigating the effects of Vatinoxan (MK-467) in different animal species.

Table 2: Effects of Vatinoxan on Cardiovascular Parameters in Dogs



| Treatment                                 | Heart Rate<br>(beats/min)              | Mean<br>Arterial<br>Pressure<br>(mmHg) | Cardiac<br>Index         | Systemic<br>Vascular<br>Resistance | Reference |
|-------------------------------------------|----------------------------------------|----------------------------------------|--------------------------|------------------------------------|-----------|
| Medetomidin<br>e (IV) alone               | Lower                                  | Higher                                 | Lower                    | Higher                             | [8]       |
| Medetomidin<br>e + MK-467<br>(IV)         | Higher than<br>Med alone               | Lower than<br>Med alone                | Higher than<br>Med alone | Lower than<br>Med alone            | [8]       |
| Medetomidin<br>e (IM) alone               | Lower                                  | -                                      | -                        | -                                  | [9]       |
| Medetomidin<br>e +<br>Butorphanol<br>(IM) | Lower                                  | -                                      | -                        | -                                  | [9]       |
| Medetomidin e + Butorphanol + MK-467 (IM) | Significantly<br>higher (10-40<br>min) | -                                      | -                        | -                                  | [9]       |

Table 3: Effects of Vatinoxan on Cardiovascular Parameters in Horses



| Treatment                            | Heart Rate<br>(beats/min)<br>at 10 min | Mean<br>Arterial<br>Pressure<br>(mmHg) at<br>10 min | Cardiac<br>Index at 10<br>min | Systemic<br>Vascular<br>Resistance<br>at 10 min | Reference |
|--------------------------------------|----------------------------------------|-----------------------------------------------------|-------------------------------|-------------------------------------------------|-----------|
| Medetomidin<br>e (IV) alone          | 26 ± 2                                 | 129 ± 15                                            | Lower                         | Higher                                          | [3]       |
| Medetomidin<br>e + Vatinoxan<br>(IV) | 31 ± 5                                 | 103 ± 13                                            | Higher                        | Lower                                           | [3]       |

Table 4: Pharmacokinetic Parameters of Vatinoxan in Anesthetized Cats

| Parameter                            | Typical Value (% interindividual variability) | Reference |
|--------------------------------------|-----------------------------------------------|-----------|
| Volume of Distribution 1 (mL/kg)     | 34 (55)                                       | [10]      |
| Volume of Distribution 2 (mL/kg)     | 151 (35)                                      | [10]      |
| Volume of Distribution 3 (mL/kg)     | 306 (18)                                      | [10]      |
| Metabolic Clearance<br>(mL/min/kg)   | 2.3 (34)                                      | [10]      |
| Distribution Clearance 1 (mL/min/kg) | 42.6 (25)                                     | [10]      |
| Distribution Clearance 2 (mL/min/kg) | 5.6 (0)                                       | [10]      |

Table 5: CNS to Plasma Concentration Ratios in Dogs



| Compound         | CNS-to-Plasma Ratio       | Reference |
|------------------|---------------------------|-----------|
| Vatinoxan        | ~1:50                     | [11]      |
| Dexmedetomidine  | 3 to 7-fold higher in CNS | [11]      |
| Levomedetomidine | 3 to 7-fold higher in CNS | [11]      |

# Experimental Protocols Study of Vatinoxan with Medetomidine in Horses

- Objective: To evaluate the effects of vatinoxan on cardiovascular function, gastrointestinal motility, and sedation during a constant-rate infusion (CRI) of medetomidine in standing horses.[3]
- Animals: Six healthy horses.[3]
- Experimental Design: A randomized, blinded, crossover study.[3]
- Treatments:
  - $\circ$  MED: Medetomidine hydrochloride (7 μg/kg IV), followed by a CRI of medetomidine (3.5 μg/kg/h) for 60 minutes.[3]
  - MED+V: Medetomidine hydrochloride (7 μg/kg IV) with vatinoxan hydrochloride (140 μg/kg IV), followed by a CRI of medetomidine (3.5 μg/kg/h) for 60 minutes.[3]
- Measurements: Cardiorespiratory variables, borborygmi scores, sedation levels, and plasma drug concentrations were recorded for 120 minutes.[3]
- Drug Concentration Analysis: Plasma concentrations of dexmedetomidine, levomedetomidine, and vatinoxan were measured using liquid chromatography-tandem mass spectrometry.[3]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Vatinoxan Wikipedia [en.wikipedia.org]
- 3. Effects of vatinoxan on cardiorespiratory function and gastrointestinal motility during constant-rate medetomidine infusion in standing horses PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. medkoo.com [medkoo.com]
- 6. Vatinoxan hydrochloride | Adrenergic Receptor | TargetMol [targetmol.com]
- 7. Vatinoxan hydrochloride | CymitQuimica [cymitquimica.com]
- 8. avmajournals.avma.org [avmajournals.avma.org]
- 9. Peripherally acting α-adrenoceptor antagonist MK-467 with intramuscular medetomidine and butorphanol in dogs: A prospective, randomised, clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of vatinoxan in male neutered cats anesthetized with isoflurane PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [helda.helsinki.fi]
- To cite this document: BenchChem. [Vatinoxan Hydrochloride (MK-467): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676622#vatinoxan-hydrochloride-vs-mk-467-nomenclature]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com